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Compound of Interest

Compound Name: 2-Bromo-3'-chloropropiophenone

Cat. No.: B015139

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-Bromo-3'-
chloropropiophenone against its structural alternatives, 3'-chloropropiophenone and 2-
bromopropiophenone. Through a detailed analysis of *H NMR, 3C NMR, IR, and Mass
Spectrometry data, we demonstrate a clear methodology for the unambiguous structural
confirmation of the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Bromo-3'-
chloropropiophenone and its related compounds. This side-by-side comparison highlights the
distinct spectral features crucial for structural elucidation.

Table 1: *H NMR Spectroscopic Data (Predicted/Typical, Solvent: CDCIs3)
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phenone

. Methine Methylene Methyl
Aromatic
Compound Proton (-CHBr) Protons (- Protons (-CHs)
Protons (ppm)
(ppm) CHz-) (ppm) (ppm)
2-Bromo-3'-
_ 7.40 - 8.00 (m,
chloropropiophen aH) ~5.3(q, 1H) - ~1.9 (d, 3H)
one
3'-
Chl ioph 7.40-7.92 (m, 2.97 (q, 2H)[1] 1.22 (t, 3H)[1]
oropropiophe - . , . ,
propiop AH)[1] q
none
2-
_ 7.40 - 8.10 (m,
Bromopropiophe 5H) ~5.3(q, 1H) - ~1.9 (d, 3H)
none
Table 2: 13C NMR Spectroscopic Data (Predicted/Typical, Solvent: CDCls)
Carbonyl . Methine
Aromatic Methylene Methyl
Carbon Carbon (-
Compound Carbons Carbon (- Carbon (-
(C=0) CHBr)
(ppm) CHz-) (ppm)  CHs) (ppm)
(ppm) (ppm)
2-Bromo-3'-
chloropropiop  ~195 ~126 - 138 ~40 ~20
henone
3'-
Chloropropio ~200 ~126 - 138 ~32 ~8
phenone
2-
Bromopropio ~196 ~128 - 137 ~40 ~20

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions, cm~1)
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C=0 C-H C-H C-Br
Compound . . . C-CI Stretch
Stretch (Aromatic) (Aliphatic) Stretch
2-Bromo-3'-
chloropropiop  ~1705 ~3000-3100 ~2850-3000 ~500-600 ~680-840
henone
3'-
Chloropropio ~1685 ~3000-3100 ~2850-3000 - ~680-840
phenone
2-
Bromopropio ~1690 ~3000-3100 ~2850-3000 ~500-600 -
phenone
Table 4. Mass Spectrometry Data (Key Fragments, m/z)
Compoun Molecular [CeHaCIC  [CeHsCO] [CHsCHBr
[M-Br]* [M-CI]+

d lon (M%) oJ* + I+
2-Bromo-
3" 246/248/25

. 167/169 211/213 139/141 - 106/108
chloropropi 0
ophenone
3'-
Chloroprop
o 168/170 - 133 139/141 - -
iopiopheno
ne
2-
Bromoprop  212/214 133 - - 105 106/108
iophenone

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32
scans.

13C NMR Acquisition: Acquire the spectrum on the same spectrometer. Typical parameters
include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of
scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton
decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is
prepared by grinding a small amount of the sample with KBr powder and pressing it into a
transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the
empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds or by direct infusion.

lonization: Electron Impact (EI) ionization is a common method, where the sample is
bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is recorded, generating a mass spectrum.
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Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 2-Bromo-
3'-chloropropiophenone using the discussed spectroscopic methods.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Confirmation.

Interpretation and Conclusion

The combined spectroscopic data provides a definitive fingerprint for 2-Bromo-3'-
chloropropiophenone.

e 1H NMR: The presence of a quartet around 5.3 ppm and a doublet around 1.9 ppm is
characteristic of the -CHBr-CHs moiety, distinguishing it from 3'-chloropropiophenone which
shows a quartet and a triplet for the -CH2-CHs group. The aromatic region helps confirm the
substitution pattern.
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e 13C NMR: The chemical shift of the carbonyl carbon and the presence of a methine carbon
signal around 40 ppm are key indicators for the a-bromination, setting it apart from 3'-
chloropropiophenone.

» IR Spectroscopy: The carbonyl (C=0) stretching frequency for an a-haloketone is typically
observed at a higher wavenumber compared to its non-halogenated counterpart due to the
inductive effect of the halogen. This, along with the presence of C-Br and C-Cl stretching
bands, supports the proposed structure.

e Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the
molecular ion due to the presence of both bromine (°Br and Br) and chlorine (3*Cl and
37Cl) isotopes. The fragmentation pattern, including the loss of Br and the presence of the 3-
chlorobenzoyl cation, further corroborates the structure.

By systematically comparing the experimental data with that of the potential alternatives,
researchers can confidently confirm the synthesis and purity of 2-Bromo-3'-
chloropropiophenone, a crucial intermediate in various synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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